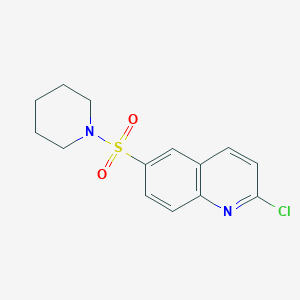
2-Chloro-6-(1-piperidinylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(1-piperidinylsulfonyl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chlorine atom at the 2-position and a piperidinylsulfonyl group at the 6-position, making it a unique and valuable molecule for various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline and piperidine.
Sulfonylation: The piperidine is first sulfonylated using a sulfonyl chloride reagent to form piperidinylsulfonyl chloride.
Coupling Reaction: The piperidinylsulfonyl chloride is then reacted with 2-chloroquinoline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, may be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(1-piperidinylsulfonyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The piperidinylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substituted Quinoline Derivatives: Formed through substitution reactions.
Sulfone and Sulfide Derivatives: Formed through oxidation and reduction reactions.
Biaryl Derivatives: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(1-piperidinylsulfonyl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and antiviral activities.
Biological Studies: The compound is used to study the interactions between quinoline derivatives and various biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(1-piperidinylsulfonyl)quinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: The inhibition of key enzymes and receptors can disrupt cellular processes, leading to antimicrobial, antifungal, and antiviral activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline: A simpler derivative with only a chlorine atom at the 2-position.
6-Piperidinylsulfonylquinoline: Lacks the chlorine atom at the 2-position.
Quinoline Derivatives: Various other quinoline derivatives with different substituents at the 2- and 6-positions.
Uniqueness
2-Chloro-6-(1-piperidinylsulfonyl)quinoline is unique due to the presence of both the chlorine atom and the piperidinylsulfonyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C14H15ClN2O2S |
|---|---|
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
2-chloro-6-piperidin-1-ylsulfonylquinoline |
InChI |
InChI=1S/C14H15ClN2O2S/c15-14-7-4-11-10-12(5-6-13(11)16-14)20(18,19)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
InChI-Schlüssel |
HLNXNJBCBNLOHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


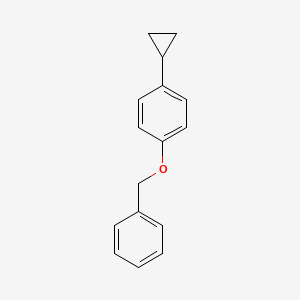
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
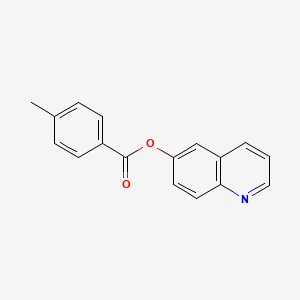
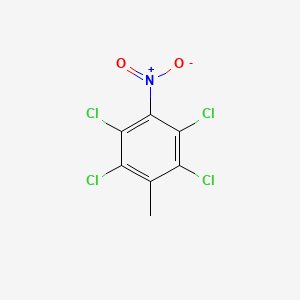
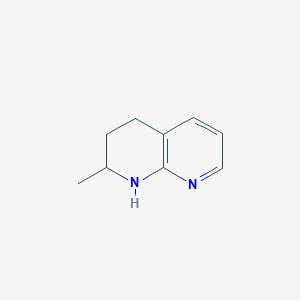
![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
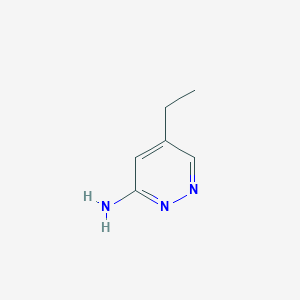
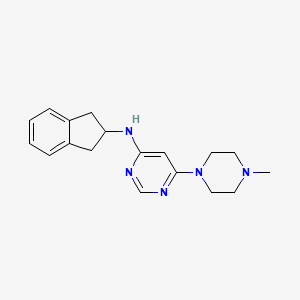
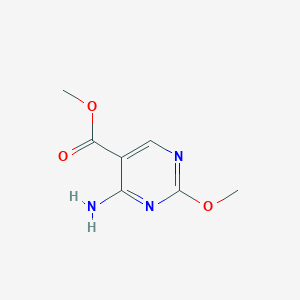
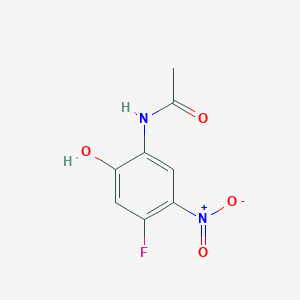
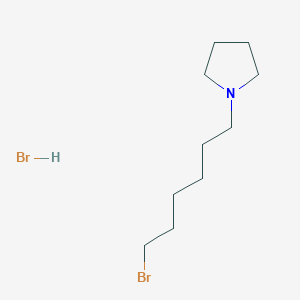
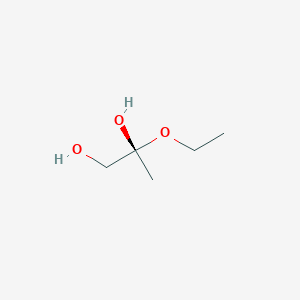
![Tert-butyl 2-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B15072886.png)
